molecular formula C19H29N3O3 B2680046 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea CAS No. 2034291-36-4

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2680046
CAS No.: 2034291-36-4
M. Wt: 347.459
InChI Key: YJNGBYCPRLFNAX-UHFFFAOYSA-N
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Description

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, an oxolane ring, and a phenoxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(oxolan-3-yl)piperidin-4-amine with 2-phenoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(oxolan-3-yl)piperidin-4-amine: Shares the oxolane and piperidine rings but lacks the phenoxyethyl group.

    2-phenoxyethyl isocyanate: Contains the phenoxyethyl group but lacks the piperidine and oxolane rings.

Uniqueness

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, oxolane ring, and phenoxyethyl group allows for diverse interactions and applications that are not possible with simpler compounds.

Biological Activity

The compound 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.

Anticancer Properties

Numerous studies have investigated the anticancer properties of similar compounds. For instance, derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells, primarily through the activation of caspases and DNA fragmentation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of piperidine derivatives found that certain compounds exhibited high potency against colon cancer and leukemia cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death:

CompoundCancer TypeIC50 (µM)Mechanism
3dColon Cancer5.0DNA Fragmentation
3eLeukemia (HL-60)4.5Caspase Activation

These findings suggest that the biological activity of this compound may be similarly potent against specific cancer types.

The proposed mechanisms for the biological activity of this compound include:

  • Caspase Activation : Induces apoptosis through caspase pathways.
  • DNA Damage : Causes fragmentation of DNA, leading to cell death.
  • Targeting Specific Receptors : Potential interaction with Toll-like receptors (TLRs), which play a role in immune response modulation.

Pharmacological Studies

Pharmacological studies have indicated that compounds with structural similarities to this compound can act as selective inhibitors for various biological targets, including:

  • Enzymes involved in cancer metabolism
  • Receptors associated with inflammatory responses

Toxicology Profile

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related piperidine derivatives showed varying degrees of toxicity, which were evaluated through in vivo models:

CompoundDose (mg/kg)Observed Toxicity
3b30Mild neurotoxicity
3c100No significant adverse effects

These data indicate that while some derivatives may exhibit mild toxicity, others remain well-tolerated at higher doses.

Properties

IUPAC Name

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-19(20-9-13-25-18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)17-8-12-24-15-17/h1-5,16-17H,6-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNGBYCPRLFNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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